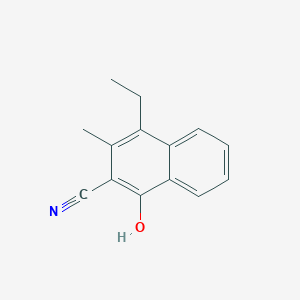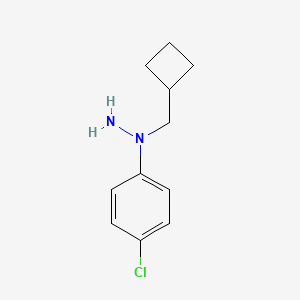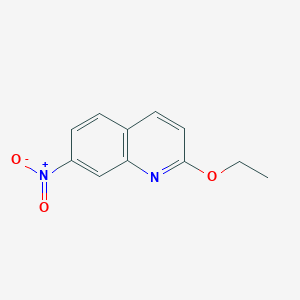
2-Ethoxy-7-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-7-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
The synthesis of 2-Ethoxy-7-nitroquinoline typically involves the nitration of 2-ethoxyquinoline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Análisis De Reacciones Químicas
2-Ethoxy-7-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic conditions. Major products formed from these reactions include 2-amino-7-ethoxyquinoline and other substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Ethoxy-7-nitroquinoline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-7-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The ethoxy group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparación Con Compuestos Similares
2-Ethoxy-7-nitroquinoline can be compared with other quinoline derivatives, such as:
2-Methoxy-7-nitroquinoline: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-6-nitroquinoline: Similar in structure but with the nitro group in a different position.
2-Ethoxy-7-aminoquinoline: Similar in structure but with an amino group instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and applications. The unique combination of ethoxy and nitro groups in this compound makes it particularly useful in certain chemical and biological applications .
Propiedades
Número CAS |
249604-78-2 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-ethoxy-7-nitroquinoline |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11-6-4-8-3-5-9(13(14)15)7-10(8)12-11/h3-7H,2H2,1H3 |
Clave InChI |
MHCHYRPQPWBOSP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


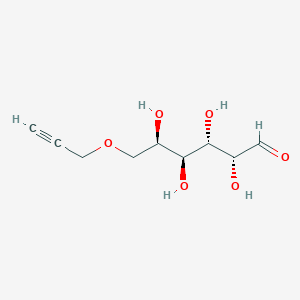
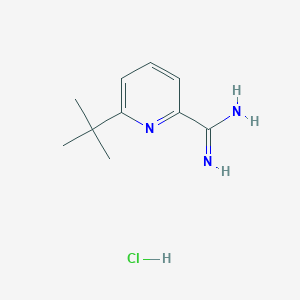
![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
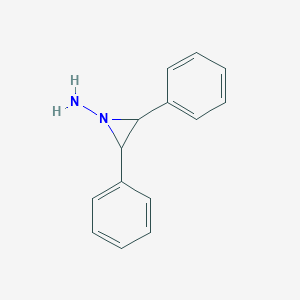
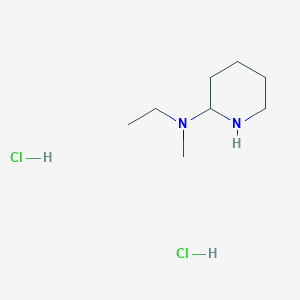
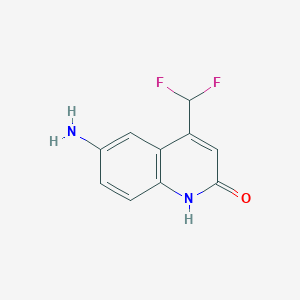
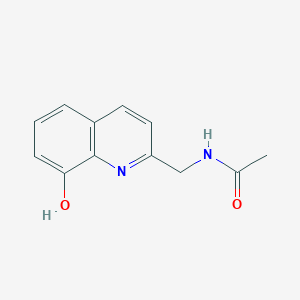
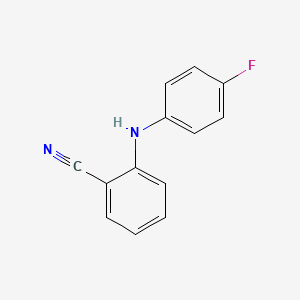
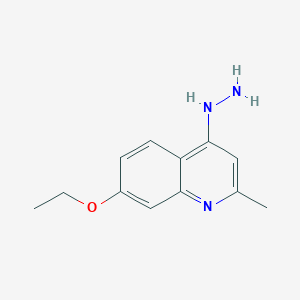
![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)

![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)
